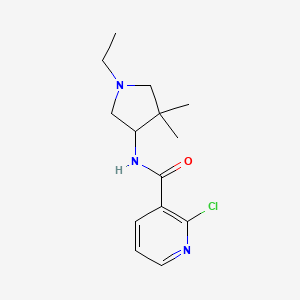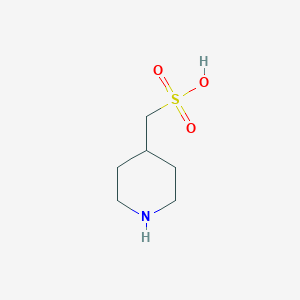
Piperidin-4-ylmethanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . An efficient route for the synthesis of methyl piperidine-4-yl-carbamate para-toluene sulfonate salt has been developed .
Molecular Structure Analysis
Piperidin-4-ylmethanesulfonic acid is a heterocyclic moiety with the molecular formula (CH2)5NH . It consists of a six-membered ring that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .
Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Multicomponent reactions (MCRs) have an indisputable importance in the synthesis of piperidines .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Piperidin-4-ylmethanesulfonic acid and its derivatives are used in the synthesis of various organic compounds. For instance, sulfonamides have been utilized as terminators in cationic cyclisations to form pyrrolidines and homopiperidines, demonstrating the viability of sulfonamide groups in forming polycyclic systems (Haskins & Knight, 2002). Moreover, the synthesis of novel sulfonyl hydrazones, which incorporate piperidine rings, highlights their importance in medicinal chemistry. These compounds have shown potential for antioxidant capacity and anticholinesterase activity, underscoring their relevance in the field (Karaman et al., 2016).
Catalysis and Chemical Reactions
- Piperidin-4-ylmethanesulfonic acid derivatives are instrumental in catalytic processes, such as the ytterbium(III) trifluoromethanesulfonate-catalyzed solid-phase aza Diels-Alder reaction. These processes result in high-purity yields of piperidine derivatives, demonstrating their utility in complex organic synthesis (Zhang et al., 1999).
Pharmaceutical Applications
- In pharmaceutical research, piperidin-4-ylmethanesulfonic acid derivatives have shown promise in drug development. Notably, certain (4-piperidin-1-yl)-phenyl sulfonamides have been identified as potent human beta(3) agonists, with implications for therapeutic applications in treating various conditions (Hu et al., 2001).
Structure-Activity Relationships in Medicinal Chemistry
- The study of arylsulfonamide derivatives of (aryloxy)ethyl piperidines has provided insights into the design of selective ligands and multifunctional agents for complex diseases. These findings have implications for the treatment of CNS disorders, showcasing the diverse applications of piperidin-4-ylmethanesulfonic acid derivatives in medicinal chemistry (Canale et al., 2016).
Enzymatic and Biological Activity Studies
- Piperidin-4-ylmethanesulfonic acid derivatives have also been explored for their antimicrobial properties, as demonstrated in studies evaluating the efficacy of various derivatives against pathogens affecting tomato plants (Vinaya et al., 2009).
Orientations Futures
The development of peptide drugs, including those based on piperidine derivatives, has become one of the hottest topics in pharmaceutical research . The therapeutic potential of these compounds against various diseases, including cancers, is being explored . The field continues to face challenges, but also holds promise for future developments .
Propriétés
IUPAC Name |
piperidin-4-ylmethanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c8-11(9,10)5-6-1-3-7-4-2-6/h6-7H,1-5H2,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKLZWPYTYFHTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-4-ylmethanesulfonic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

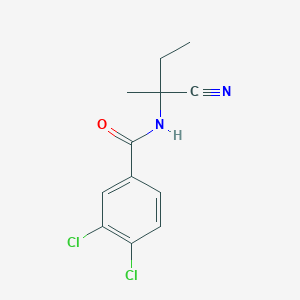
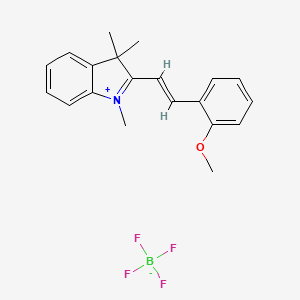
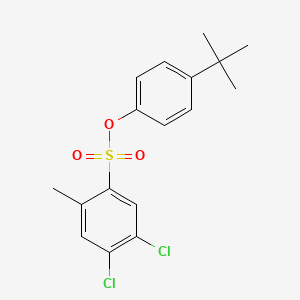
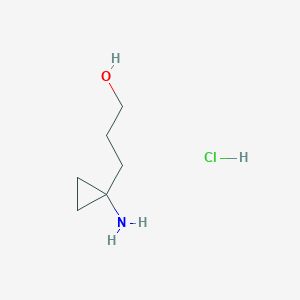

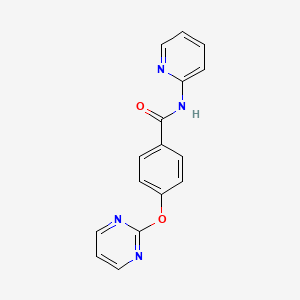

![3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2618329.png)
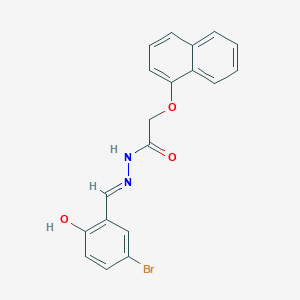
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2618331.png)
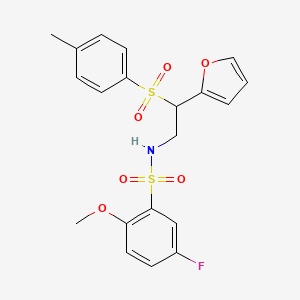
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanylquinazolin-4-one](/img/structure/B2618334.png)

